molecular formula C22H27NO B6057533 N-(3,3-diphenylpropyl)cyclohexanecarboxamide CAS No. 6126-24-5

N-(3,3-diphenylpropyl)cyclohexanecarboxamide

Cat. No.: B6057533
CAS No.: 6126-24-5
M. Wt: 321.5 g/mol
InChI Key: GAKUWTNTHHDTFQ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C22H27NO and a molecular weight of 321.46 g/mol . This chemical features a cyclohexanecarboxamide moiety linked to a 3,3-diphenylpropyl chain, a structural motif found in compounds investigated for their biological activity. Specifically, research into structurally related 3,3-diphenylpropyl amines has indicated potential applications in cholinergic systems and the development of therapies for disorders of the nervous system . As part of this class of molecules, this compound serves as a valuable chemical intermediate and reference standard for researchers in medicinal chemistry and pharmacology. It is particularly useful for exploring structure-activity relationships (SAR), optimizing compound potency and selectivity, and investigating mechanisms of action related to neuronal signaling pathways. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c24-22(20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUWTNTHHDTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362353
Record name N-(3,3-diphenylpropyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-24-5
Record name N-(3,3-diphenylpropyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemoenzymatic Approaches for N 3,3 Diphenylpropyl Cyclohexanecarboxamide

Elucidation of Novel Synthetic Routes and Reaction Pathway Mechanisms for N-(3,3-diphenylpropyl)cyclohexanecarboxamide

The primary route for the synthesis of this compound involves the formation of an amide bond between 3,3-diphenylpropylamine (B135516) and a cyclohexanecarboxylic acid derivative. A plausible and widely applicable method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base. iitk.ac.inchemistnotes.com

The reaction mechanism proceeds through the nucleophilic attack of the primary amine, 3,3-diphenylpropylamine, on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534), is crucial to neutralize the hydrogen chloride byproduct and drive the reaction to completion. byjus.comtestbook.com

Reaction Scheme:

Reaction scheme for the synthesis of this compound via the Schotten-Baumann reaction. The image shows the chemical structures of 3,3-diphenylpropylamine and cyclohexanecarbonyl chloride reacting in the presence of a base to form this compound and a salt byproduct.

An alternative approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for amidation. fishersci.it These methods are common in peptide synthesis and can be effective for sterically hindered substrates.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance the yield and purity of the product include the choice of solvent, base, temperature, and reaction time.

A systematic study of these parameters can be conducted to identify the optimal conditions. For instance, aprotic solvents of varying polarity, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN), can be screened. The choice of base is also critical, with inorganic bases like potassium carbonate and organic bases such as triethylamine or pyridine (B92270) offering different levels of reactivity and ease of removal.

Below is a hypothetical data table illustrating the effect of different reaction parameters on the yield of this compound.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine25475
2TetrahydrofuranTriethylamine25468
3AcetonitrileTriethylamine25472
4DichloromethanePyridine25482
5DichloromethaneSodium Hydroxide (aq)0-25285
6DichloromethaneSodium Hydroxide (aq)25280

Development of Diastereoselective and Enantioselective Synthesis Protocols

The synthesis of chiral amides is of significant interest in medicinal chemistry and materials science. nih.gov While this compound itself is achiral, the principles of stereoselective synthesis can be applied to derivatives of this compound or in cases where chiral starting materials are used.

For instance, if a chiral derivative of cyclohexanecarboxylic acid is employed, diastereoselective synthesis of the corresponding amide can be achieved. The stereochemical outcome of such reactions can be influenced by the choice of coupling agents and reaction conditions. Chiral auxiliaries attached to either the amine or the carboxylic acid can also be used to induce stereoselectivity, followed by the removal of the auxiliary. nih.gov

Enantioselective synthesis can be approached through the use of chiral catalysts. For example, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been shown to be effective for the enantioselective synthesis of chiral amides. researchgate.net While not directly applicable to the synthesis of the title compound from its primary precursors, this methodology highlights the potential for developing catalytic enantioselective routes to chiral analogs.

Integration of Biocatalytic and Chemoenzymatic Transformations in this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases have been shown to effectively catalyze the formation of amide bonds. nih.govresearchgate.net The use of enzymes can lead to milder reaction conditions, reduced waste, and high chemo-, regio-, and stereoselectivity.

For the synthesis of this compound, a lipase-catalyzed amidation could be employed. This would involve the direct reaction of 3,3-diphenylpropylamine with cyclohexanecarboxylic acid or its simple ester derivative. Candida antarctica lipase (B570770) B (CALB) is a commonly used and robust enzyme for such transformations. nih.gov

A chemoenzymatic approach could also be envisioned, where a chemical step is used to synthesize a key intermediate that is then transformed into the final product using an enzyme. For example, a chemical synthesis could be used to prepare an activated ester of cyclohexanecarboxylic acid, which is then subjected to a lipase-catalyzed aminolysis with 3,3-diphenylpropylamine. This can often lead to higher yields and cleaner reactions compared to purely chemical or purely biocatalytic routes.

The following table presents hypothetical data on the enzymatic synthesis of this compound.

EntryEnzymeAcyl DonorSolventTemperature (°C)Conversion (%)
1Candida antarctica Lipase BCyclohexanecarboxylic acidToluene6045
2Candida antarctica Lipase BMethyl cyclohexanecarboxylateToluene6085
3Rhizomucor miehei LipaseCyclohexanecarboxylic acidHexane5030
4Pseudomonas cepacia LipaseMethyl cyclohexanecarboxylateDiisopropyl ether5078

Considerations for Laboratory-Scale-Up and Academic Development of this compound Production

Scaling up the synthesis of this compound from the laboratory bench to a larger academic or pilot scale requires careful consideration of several factors. These include the cost and availability of starting materials, the safety and environmental impact of the chosen synthetic route, and the robustness and reproducibility of the process. researchgate.net

For a traditional chemical synthesis like the Schotten-Baumann reaction, key scale-up challenges include efficient heat management during the exothermic addition of the acyl chloride, effective mixing in larger reactors, and the handling and disposal of potentially hazardous reagents and byproducts. The choice of workup and purification procedures is also critical for obtaining a high-purity product on a larger scale. Crystallization is often preferred over chromatography for purification at scale due to its cost-effectiveness and scalability.

In the context of a biocatalytic process, scale-up considerations would involve the cost and stability of the enzyme, the potential for enzyme immobilization to allow for reuse, and the optimization of reaction parameters in a larger reactor volume. The use of organic solvents in enzymatic reactions can also pose challenges at scale in terms of cost, safety, and environmental regulations.

For academic development, the focus would be on developing a synthesis that is not only efficient but also provides opportunities for further research and exploration. This could involve investigating novel catalytic systems, exploring the synthesis of a library of related analogs for structure-activity relationship studies, or developing more sustainable and environmentally friendly synthetic protocols.

Computational and Theoretical Studies of N 3,3 Diphenylpropyl Cyclohexanecarboxamide

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination of N-(3,3-diphenylpropyl)cyclohexanecarboxamide

No published data is available. This section would typically involve methods like Density Functional Theory (DFT) to determine the most stable three-dimensional shapes (conformers) of the molecule. Calculations would yield energies for different rotational states around the molecule's single bonds, particularly the propyl chain and the amide linkage. Furthermore, these calculations would provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals, which are crucial for understanding its reactivity.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscape Mapping

No published data is available. This area of study would use molecular dynamics (MD) simulations to model the behavior of the molecule over time in a simulated solvent environment (e.g., water or an organic solvent). The results would reveal how solvent molecules arrange around the compound and how these interactions influence its shape and flexibility. By mapping the conformational landscape, researchers could visualize the different shapes the molecule adopts and the energy barriers between them, providing a dynamic picture of its behavior in solution.

Predictive Modeling of Ligand-Macromolecule Interaction Profiles and Binding Modes for this compound

No published data is available. This section would focus on predicting how this compound might interact with biological macromolecules, such as proteins or enzymes. Using techniques like molecular docking and more advanced free energy calculations, computational chemists could predict the preferred binding orientation (pose) of the molecule within a protein's active site and estimate the strength of this interaction (binding affinity). These predictions are fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

In Silico Predictions of Spectroscopic Properties and Chromatographic Behavior

No published data is available. Computational methods can be used to predict various analytical properties of a molecule. For instance, quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in experimental structure confirmation. Likewise, quantitative structure-property relationship (QSPR) models can be developed to predict chromatographic behavior, such as retention time in High-Performance Liquid Chromatography (HPLC), based on the molecule's structural features.

Elucidating Biological and Biochemical Interactions of N 3,3 Diphenylpropyl Cyclohexanecarboxamide: Mechanistic Insights

Investigation of Molecular Targets and Binding Mechanisms in vitro for N-(3,3-diphenylpropyl)cyclohexanecarboxamide Analogs

Research into the molecular targets of N-(3,3-diphenylpropenyl)alkanamides, the unsaturated analogs of this compound, has identified them as a novel class of high-affinity ligands for melatonin (B1676174) receptors, specifically the MT1 and MT2 subtypes. nih.gov

Characterization of Receptor and Enzyme Binding Affinities in Cell-Free Systems

In vitro binding assays performed on cell membranes expressing human MT1 and MT2 receptors have demonstrated that N-(3,3-diphenylpropenyl)alkanamides exhibit significant affinity and selectivity. Notably, these compounds were found to have a higher affinity for the MT2 receptor compared to the MT1 receptor. nih.gov

The binding affinities of several N-(3,3-diphenylpropenyl)alkanamide derivatives for MT1 and MT2 receptors are summarized in the table below. The data highlights that modifications to the alkanamide portion of the molecule can significantly influence binding affinity and selectivity. For instance, the (E)-m-methoxy cyclobutanecarboxamido derivative showed sub-nanomolar affinity for the MT2 subtype with over 100-fold selectivity over the MT1 receptor. nih.gov

Binding Affinities of N-(3,3-diphenylpropenyl)alkanamide Derivatives for Melatonin Receptors

Compound DerivativeMT1 Receptor Affinity (Ki, nM)MT2 Receptor Affinity (Ki, nM)Selectivity (MT1/MT2)
(E)-m-methoxy cyclobutanecarboxamido derivative>100<1>100
di-(m-methoxy) acetamido derivative>100<1>100

Determination of Enzyme Inhibition or Activation Mechanisms in vitro

Functional assays, such as GTPγS binding assays, have been employed to determine the mechanism of action of these compounds at the melatonin receptors. These studies revealed that N-(3,3-diphenylpropenyl)alkanamides can act as either partial agonists or antagonists at the MT2 receptor. nih.gov For example, the (E)-m-methoxy cyclobutanecarboxamido derivative was identified as an antagonist, while the di-(m-methoxy) acetamido derivative behaved as a partial agonist. nih.gov This indicates that while both compounds bind to the receptor with high affinity, they elicit different downstream signaling responses.

Studies on Cellular Permeability and Intracellular Distribution Mechanisms of this compound

There is no available information in the reviewed scientific literature regarding the cellular permeability and intracellular distribution of this compound or its close propenyl analogs.

Analysis of this compound's Influence on Specific Biological Pathways in Model Systems

The demonstrated high-affinity binding of N-(3,3-diphenylpropenyl)alkanamides to melatonin receptors suggests their potential to influence biological pathways regulated by these receptors. Melatonin receptors are G-protein coupled receptors that play a crucial role in regulating circadian rhythms, sleep, and mood. The antagonist or partial agonist activity of these compounds at the MT2 receptor indicates they can modulate the signaling cascades associated with this receptor, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Defined Biochemical Contexts

Structure-activity relationship studies of N-(3,3-diphenylpropenyl)alkanamides have provided insights into the structural requirements for high-affinity MT2 receptor binding and selectivity. The research indicates that the 3,3-diphenylpropenyl moiety is a key pharmacophoric element. nih.gov Modifications on both the phenyl rings and the alkanamide side chain have been shown to significantly impact the biological activity.

The following table summarizes some of the key SAR findings for the N-(3,3-diphenylpropenyl)alkanamide series as MT2 receptor ligands. nih.gov

Structure-Activity Relationships of N-(3,3-diphenylpropenyl)alkanamide Derivatives

Molecular ModificationEffect on Biological Activity
Opening of cyclic scaffolds of known melatonin antagonistsDiscovery of the N-(3,3-diphenylpropenyl)alkanamide class of ligands.
Introduction of a cyclobutanecarboxamido groupResulted in a potent MT2 antagonist.
Introduction of a di-(m-methoxy) acetamido groupLed to a potent MT2 partial agonist.
Presence of methoxy (B1213986) groups on the phenyl ringsGenerally associated with high MT2 affinity.

A 3D-QSAR CoMFA model has also been developed for this class of compounds, which has shown satisfactory predictive power for MT2 binding affinities. nih.gov

Advanced Analytical Methodologies for N 3,3 Diphenylpropyl Cyclohexanecarboxamide Research

Development and Validation of Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. jneonatalsurg.com For N-(3,3-diphenylpropyl)cyclohexanecarboxamide and its metabolites, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is often the primary choice for the analysis of non-volatile compounds like this compound. jneonatalsurg.com The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation and sensitive detection. scielo.br A typical method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov

A hypothetical HPLC method could utilize a C18 column as the stationary phase, with a mobile phase consisting of an acetonitrile (B52724) and water gradient, allowing for the effective separation of the parent compound from potential impurities and metabolites. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the aromatic rings of the diphenylpropyl group exhibit strong absorbance.

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Specification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Method validation would confirm its linearity, precision, accuracy, and sensitivity. nih.gov

Table 2: Summary of Validation Parameters for a Hypothesized HPLC Method

Validation Parameter Typical Acceptance Criteria Finding
Linearity (r²) ≥ 0.99 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (% RSD) ≤ 2.0% < 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 0.05 µg/mL

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like this compound, which has a relatively high molecular weight, GC-MS analysis would assess its purity and identify any volatile impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of separated components. researchgate.net A typical GC-MS analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column for separation before detection by the mass spectrometer. nih.gov

Supercritical Fluid Chromatography (SFC): SFC presents a "green" alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. This technique can offer faster separations and reduced solvent consumption, making it a valuable tool for high-throughput purity assessments.

Application of Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for the unambiguous determination of a molecule's structure. researchgate.net For novel compounds or newly discovered biotransformation products of this compound, advanced techniques like 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS can confirm its molecular formula (C28H31NO) and help identify metabolites by determining the exact mass changes resulting from biotransformation reactions, such as hydroxylation (+15.9949 Da) or N-dealkylation.

2D Nuclear Magnetic Resonance (NMR): While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR experiments are crucial for assembling the complete molecular structure and elucidating the constitution of complex molecules. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cyclohexyl and propyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. core.ac.uk This is particularly useful for connecting the different structural fragments of this compound, such as linking the carbonyl carbon of the carboxamide group to protons on both the cyclohexyl ring and the propyl chain.

For a potential metabolite, such as a hydroxylated version of the parent compound on one of the phenyl rings, 2D NMR would be indispensable in determining the exact position of the hydroxyl group by observing changes in chemical shifts and coupling patterns in the aromatic region of the spectra.

Establishment of Bioanalytical Assays for Quantitative Determination

To study the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound, robust bioanalytical assays are required to quantify the compound in complex biological matrices like plasma, urine, or tissue homogenates. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.gov

The development of an LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.gov LLE, for example, could be used to extract the compound from plasma into an organic solvent. nih.gov

Chromatographic Separation: A rapid HPLC or UHPLC separation is developed to resolve the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring for a specific product ion generated by collision-induced dissociation. This process provides excellent selectivity and sensitivity.

The method must be thoroughly validated according to regulatory guidelines to ensure its reliability.

Table 3: Key Validation Parameters for a Bioanalytical LC-MS/MS Assay in Rat Plasma

Parameter Description Typical Acceptance Criteria
Calibration Curve Relationship between concentration and response r² ≥ 0.99 over the defined range
Lower Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision Accuracy within ±20%, Precision ≤20% RSD
Accuracy Closeness of measured value to the true value Mean value should be within ±15% of nominal
Precision (Intra- and Inter-day) Variability of repeated measurements RSD ≤15% (≤20% at LLOQ)
Matrix Effect Influence of matrix components on ionization Should be consistent and reproducible
Recovery Efficiency of the extraction process Should be consistent and reproducible

| Stability | Analyte stability under various storage and handling conditions | Within ±15% of nominal concentration |

The successful establishment of such an assay allows for the accurate determination of the compound's concentration profiles in biological systems, which is fundamental for preclinical research. nih.gov

Prospective Research Avenues and Potential Academic Applications of N 3,3 Diphenylpropyl Cyclohexanecarboxamide

Exploration of N-(3,3-diphenylpropyl)cyclohexanecarboxamide as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Given the structural motifs present in this compound, it could be investigated as a probe for various biological targets. The diphenylpropyl group is a known pharmacophore in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of 1-(3,3-diphenylpropyl)-piperidine have been studied as CCR5 receptor antagonists. nih.gov This suggests that this compound could be screened against a panel of receptors and channels to identify potential biological activities.

Furthermore, the amide linkage provides a stable, yet potentially interactive, site for hydrogen bonding with biological macromolecules. The cyclohexyl group can adopt various conformations, which may influence binding affinity and selectivity. Initial research could involve broad phenotypic screening to identify any effects on cell viability, proliferation, or differentiation in various cell lines. Hits from these screens would then warrant more in-depth target identification studies.

Table 1: Potential Biological Targets for this compound as a Chemical Probe

Target ClassRationale for InvestigationPotential Research Direction
GPCRsThe 3,3-diphenylpropyl moiety is present in known GPCR ligands.Screening against a panel of GPCRs to identify binding affinity and functional activity.
Ion ChannelsLipophilic cations are known to interact with ion channels.Electrophysiological studies to assess effects on various ion channel currents.
EnzymesThe amide bond could interact with the active sites of proteases or other enzymes.Enzyme inhibition assays against a range of relevant enzymes.
Nuclear ReceptorsThe lipophilic nature of the molecule may allow it to cross cell membranes and interact with intracellular receptors.Reporter gene assays to screen for agonist or antagonist activity at nuclear receptors.

Strategies for Rational Derivatization to Enhance Academic Utility or Mechanistic Insight

Should initial screening reveal a biological activity of interest, rational derivatization of the this compound scaffold would be a crucial next step to enhance its utility as a research tool and to gain mechanistic insights. Structure-activity relationship (SAR) studies would be central to this effort.

Key areas for derivatization would include:

The Phenyl Rings: Introduction of substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on one or both phenyl rings could modulate electronic properties, lipophilicity, and metabolic stability. This could also introduce specific interaction points for target binding.

The Cyclohexyl Ring: Modification of the cyclohexyl ring, for example, by introducing substituents or altering its stereochemistry, could impact the conformational flexibility of the molecule and its fit within a binding pocket.

The Amide Linkage: While the amide bond itself is generally stable, its replacement with bioisosteres (e.g., esters, sulfonamides) could probe the importance of the hydrogen bonding capabilities of the amide group for biological activity.

The Propyl Linker: Altering the length of the alkyl chain connecting the diphenylmethyl group to the amide nitrogen could provide insights into the optimal distance and geometry for target interaction.

Table 2: Proposed Derivatization Strategies and Their Rationale

Modification SiteProposed ChangesRationale
Phenyl RingsIntroduction of electron-withdrawing or electron-donating groups.To modulate electronic properties and potential for specific interactions (e.g., halogen bonding).
Cyclohexyl RingIntroduction of polar or non-polar substituents.To alter lipophilicity and conformational preferences.
Amide LinkageReplacement with bioisosteres (e.g., ester, sulfonamide).To probe the necessity of the amide's hydrogen bonding capacity.
Propyl LinkerShortening or lengthening the three-carbon chain.To optimize the spatial orientation of the key pharmacophoric groups.

Contribution of this compound Research to Fundamental Organic and Medicinal Chemistry Principles

The study of this compound and its derivatives can contribute to fundamental principles in both organic and medicinal chemistry. From a synthetic standpoint, developing efficient and stereoselective routes to this and related compounds presents an interesting challenge. The amide bond formation is a cornerstone of organic synthesis, and exploring novel coupling reagents or conditions for sterically hindered substrates like 3,3-diphenylpropylamine (B135516) and cyclohexanecarboxylic acid could be of broad interest.

In medicinal chemistry, the analysis of the SAR of this compound series would provide valuable data on the role of the diphenylpropyl moiety in molecular recognition. Understanding how the combination of a rigid, bulky hydrophobic group with a flexible aliphatic ring system influences target affinity and selectivity would add to the broader knowledge base of drug design. Furthermore, studies on the metabolic fate of this compound could reveal interesting biotransformations related to the diphenylpropyl group, which is present in several marketed drugs.

Identification of Emerging Research Frontiers for Amide-Containing Compounds with Diphenylpropyl Moieties in Academic Disciplines

The structural class of amide-containing compounds with diphenylpropyl or similar diphenylalkyl moieties is ripe for exploration in several emerging research areas.

Antifungal Drug Discovery: Recent research has highlighted novel heterocyclic amide derivatives containing a diphenylmethyl moiety as potent antifungal agents. researchgate.net This suggests that this compound could serve as a starting point for the development of new antifungal compounds with potentially novel mechanisms of action.

Neurodegenerative Diseases: The lipophilic nature of the diphenylpropyl group could facilitate crossing the blood-brain barrier. Amide-containing compounds are being investigated for a variety of central nervous system disorders. Exploring derivatives of this compound for activity against targets relevant to Alzheimer's or Parkinson's disease could be a fruitful avenue.

Chemical Biology of Cellular Transport: The physicochemical properties of this compound make it an interesting candidate for studying passive diffusion and active transport across biological membranes. Radiolabeled or fluorescently tagged derivatives could be synthesized to visualize its cellular uptake and distribution.

Materials Science: The rigid diphenylpropyl group and the hydrogen-bonding capable amide functionality could be exploited in the design of novel supramolecular assemblies or functional materials. The self-assembly properties of rationally designed derivatives could be investigated for applications in areas such as gel formation or crystal engineering.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for synthesizing N-(3,3-diphenylpropyl)cyclohexanecarboxamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexanecarboxylic acid derivatives may react with 3,3-diphenylpropylamine under coupling agents like EDC/HOBt. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical, as demonstrated in structurally similar carboxamides where polar aprotic solvents (e.g., DMF) and reflux conditions improved yields .
  • Validation : Characterization via 1H^1H-NMR and LC-MS is essential to confirm the absence of unreacted intermediates or byproducts .

Q. How can spectroscopic techniques be employed to characterize this compound?

  • Methodology :

  • NMR : 1H^1H-NMR can resolve signals for the cyclohexane ring (δ 1.2–2.1 ppm), diphenylpropyl group (δ 7.2–7.4 ppm for aromatic protons), and carboxamide NH (δ 6.5–8.0 ppm, depending on hydrogen bonding) .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]+^+) .

Q. What are the primary applications of this compound in pharmacological research?

  • Applications :

  • Receptor Binding Studies : Similar cyclohexanecarboxamides have been used as serotonin receptor ligands (e.g., 11C^{11}C-labeled analogs in PET imaging) .
  • Enzyme Modulation : The carboxamide group may interact with catalytic sites of enzymes, as seen in related compounds that inhibit cyclooxygenase or cytochrome P450 isoforms .
  • Structural Probes : The diphenylpropyl moiety enhances lipophilicity, making it suitable for membrane permeability assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Compare analogs with modified aryl groups (e.g., fluorophenyl vs. methylphenyl) to assess electronic effects on receptor binding .
  • Scaffold Hybridization : Introduce heterocyclic moieties (e.g., morpholine or piperidine rings) to improve solubility or target selectivity, as shown in anti-inflammatory carboxamide derivatives .
  • Data Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and correlate with in vitro IC50_{50} values .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>98%) and control for polymorphic forms .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times, as variability in cytotoxicity studies can arise from differences in metabolic activity .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., N-(2-fluorophenyl)cyclohexanecarboxamide) to identify trends in potency or toxicity .

Q. What is the proposed mechanism of action for this compound in modulating biological targets?

  • Mechanistic Insights :

  • Receptor Antagonism : The compound may act as a competitive antagonist, as seen in serotonin receptor studies where carboxamides block ligand binding via steric hindrance .
  • Allosteric Modulation : The diphenylpropyl chain could induce conformational changes in G-protein-coupled receptors (GPCRs), altering downstream signaling .
  • Evidence : In vivo studies on similar compounds show dose-dependent inhibition of inflammatory markers (e.g., TNF-α), suggesting a pathway-specific role .

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